molecular formula C22H15ClN4S B12763219 2,4-Dihydro-5-(5-chloro-3-phenyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione CAS No. 126016-38-4

2,4-Dihydro-5-(5-chloro-3-phenyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione

Katalognummer: B12763219
CAS-Nummer: 126016-38-4
Molekulargewicht: 402.9 g/mol
InChI-Schlüssel: UNHVQHPSXPJQJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2,4-Dihydro-5-(5-chloro-3-phenyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione” is a synthetic organic compound that belongs to the class of triazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “2,4-Dihydro-5-(5-chloro-3-phenyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione” typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Step 1: Synthesis of the indole derivative through Fischer indole synthesis.

    Step 2: Formation of the triazole ring via cyclization reactions.

    Step 3: Introduction of the thione group through thiolation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially convert the thione group to a thiol.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or indole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups onto the phenyl or indole rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicine, the compound might be explored for its potential therapeutic effects. Triazole derivatives are known to interact with various biological targets, making them candidates for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of “2,4-Dihydro-5-(5-chloro-3-phenyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione” would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with various biological activities.

    5-Phenyl-1H-indole: An indole derivative with potential pharmacological properties.

    5-Chloro-1H-indole: A chlorinated indole with unique chemical reactivity.

Uniqueness

“2,4-Dihydro-5-(5-chloro-3-phenyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione” is unique due to its combination of indole and triazole rings, along with the presence of a thione group. This unique structure may confer distinct biological and chemical properties compared to similar compounds.

Eigenschaften

CAS-Nummer

126016-38-4

Molekularformel

C22H15ClN4S

Molekulargewicht

402.9 g/mol

IUPAC-Name

3-(5-chloro-3-phenyl-1H-indol-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H15ClN4S/c23-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)20(24-18)21-25-26-22(28)27(21)16-9-5-2-6-10-16/h1-13,24H,(H,26,28)

InChI-Schlüssel

UNHVQHPSXPJQJB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C4=NNC(=S)N4C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.